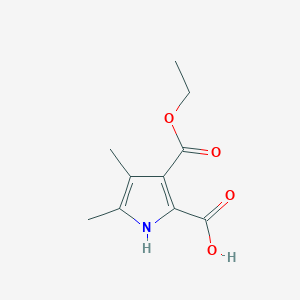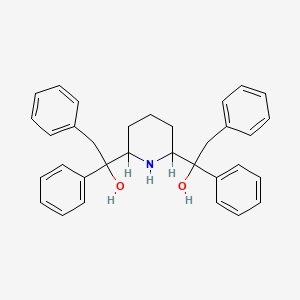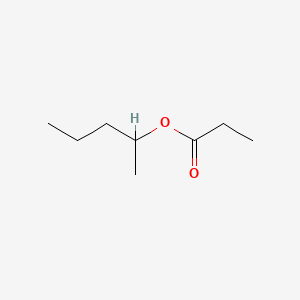
1-Methylbutyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentanol propanoate can be synthesized through the esterification reaction between 2-pentanol and propanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of 2-pentanol propanoate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Pentanol propanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-pentanol and propanoic acid.
Reduction: 2-pentanol and propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Pentanol propanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-pentanol propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzymatic interactions in biological systems .
Comparison with Similar Compounds
2-Pentyl acetate: Another ester with similar structural features but derived from acetic acid.
2-Pentyl butanoate: An ester derived from butanoic acid, with a longer carbon chain than propanoate.
Uniqueness: 2-Pentanol propanoate is unique due to its specific combination of 2-pentanol and propanoic acid, giving it distinct physical and chemical properties. Its specific ester linkage and molecular structure result in unique reactivity and applications compared to other esters .
Properties
CAS No. |
54004-43-2 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
pentan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)10-8(9)5-2/h7H,4-6H2,1-3H3 |
InChI Key |
IPVKBEOJURLVER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


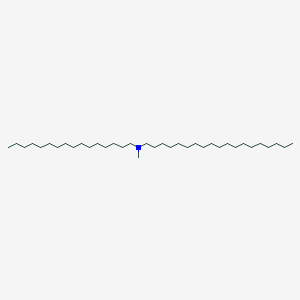
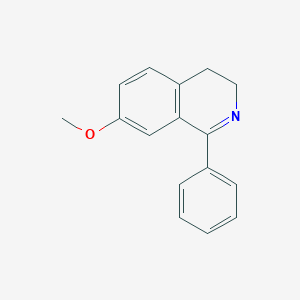
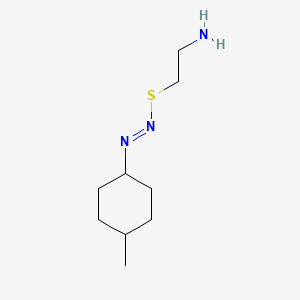
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
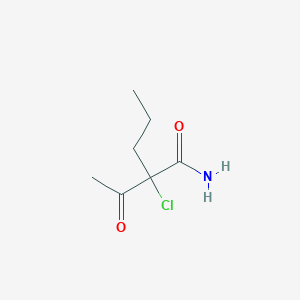
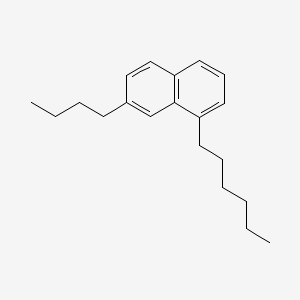
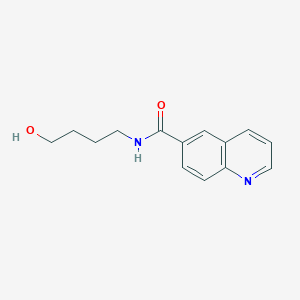
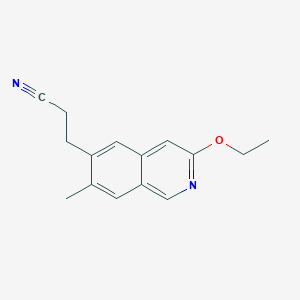
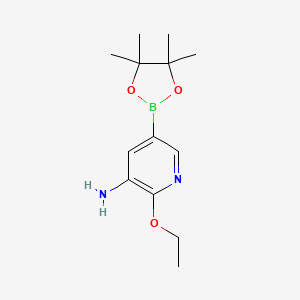

![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
